Product packaging for 1-(3-Bromobenzyl)piperidine-2,4-dione(Cat. No.:)

1-(3-Bromobenzyl)piperidine-2,4-dione

Cat. No.: B14043549
M. Wt: 282.13 g/mol
InChI Key: MMLFYVIGJPOBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromobenzyl)piperidine-2,4-dione is a high-purity chemical building block designed for research and development applications. This compound features a piperidine-2,4-dione scaffold, a privileged structure in medicinal chemistry, functionalized with a 3-bromobenzyl group. The bromobenzyl moiety serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies. The piperidine-2,4-dione core is a key intermediate in synthesizing various nitrogen-containing heterocycles. Researchers can leverage this compound in the exploration of novel pharmaceutical candidates, particularly in central nervous system (CNS) and metabolic disorder research, where similar structures are prevalent. It is also valuable as a synthetic intermediate for creating ligands in catalysis or for developing chemical probes in biological assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications of any kind. Proper storage in a cool, dry place under an inert atmosphere is recommended to maintain stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12BrNO2 B14043549 1-(3-Bromobenzyl)piperidine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine-2,4-dione

InChI

InChI=1S/C12H12BrNO2/c13-10-3-1-2-9(6-10)8-14-5-4-11(15)7-12(14)16/h1-3,6H,4-5,7-8H2

InChI Key

MMLFYVIGJPOBOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis of 1-(3-Bromobenzyl)piperidine-2,4-dione

A retrosynthetic analysis of the target molecule, this compound, suggests logical disconnections based on well-established synthetic reactions for piperidine (B6355638) rings. The most common and effective method for constructing the piperidine-2,4-dione core is the Dieckmann cyclization, an intramolecular Claisen condensation of a diester. core.ac.ukdtic.mil

The primary disconnection is the C-N bond of the piperidine ring, cleaving the N-benzyl group. This reveals 3-bromobenzylamine (B82478) and an unsubstituted piperidine-2,4-dione as key precursors. However, a more synthetically practical approach involves a disconnection strategy that leads directly to acyclic precursors for the Dieckmann cyclization.

This more direct retrosynthesis involves two key disconnections on the acyclic precursor:

C-N Bond Disconnection: This step breaks the bond between the nitrogen and one of the carbonyl-adjacent carbons, leading to 3-bromobenzylamine and a δ-dicarboxylic acid ester derivative.

Dieckmann Precursor Disconnection: The core strategy relies on disconnecting the C3-C4 bond of the piperidine ring, which is formed during the intramolecular cyclization. This reveals a key diester intermediate. This diester can be conceptually disassembled via a Michael addition, pointing to 3-bromobenzylamine and two equivalents of an acrylate (B77674) or a related α,β-unsaturated ester as starting materials.

This analysis identifies the critical acyclic diester, N-(3-bromobenzyl)-N-(2-(methoxycarbonyl)ethyl)-β-alanine methyl ester, as the immediate precursor for the Dieckmann cyclization. The starting materials for this precursor are 3-bromobenzylamine and methyl acrylate.

Detailed Synthetic Pathways and Mechanistic Investigations

The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of a key diester intermediate followed by its intramolecular cyclization.

Synthesis of Key Intermediates and Precursors

The primary precursor for the synthesis of this compound is an N,N-disubstituted β-amino diester. A common pathway to such intermediates is the double Michael addition of a primary amine to an acrylate ester.

The synthesis begins with the reaction of 3-bromobenzylamine with two equivalents of methyl acrylate. This reaction is typically performed in a suitable solvent like methanol (B129727) and can be carried out at room temperature or with gentle heating. The reaction proceeds via a conjugate addition mechanism where the amine nitrogen acts as a nucleophile, attacking the β-carbon of the methyl acrylate. A second addition follows to yield the symmetrical diester, dimethyl 3,3'-((3-bromobenzyl)azanediyl)dipropanoate. This diester is the crucial intermediate that undergoes intramolecular cyclization. dtic.mil

Optimization of Reaction Conditions for Yield and Selectivity

The critical step in the synthesis is the Dieckmann cyclization of the prepared diester. The efficiency of this reaction is highly dependent on the choice of base, solvent, and temperature. The cyclization involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl, leading to a β-keto ester intermediate. Subsequent hydrolysis and decarboxylation yield the final piperidine-2,4-dione. core.ac.uk

The optimization of this transformation is crucial for maximizing yield and minimizing side products. Key parameters include:

Base: Strong, non-nucleophilic bases are preferred to promote enolate formation without causing transesterification or ester cleavage. Common bases include sodium methoxide (B1231860) (NaOMe), sodium ethoxide (NaOEt), and potassium tert-butoxide (t-BuOK). The choice of base is often matched with the ester's alcohol group to prevent transesterification. core.ac.uk

Solvent: Aprotic solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) are frequently used to avoid quenching the enolate intermediate. However, if an alkoxide base is used, the corresponding alcohol (e.g., methanol for sodium methoxide) is often employed as the solvent. core.ac.uk

Temperature: Dieckmann cyclizations are often performed at elevated temperatures (reflux) to drive the reaction to completion. core.ac.uk

Below is a representative table illustrating the optimization of the cyclization step.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaOMe (1.1)Methanol65655
2NaH (1.2)THF66472
3t-BuOK (1.2)Toluene110385
4t-BuOK (1.2)THF66478
5LDA (1.1)THF-78 to 25568

As indicated in the table, using a strong base like potassium tert-butoxide in a high-boiling aprotic solvent such as toluene generally provides the highest yield.

Exploration of Green Chemistry Principles in Synthetic Routes

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. rasayanjournal.co.in For the synthesis of this compound, several strategies can be employed. nih.gov An efficient approach involves a one-pot synthesis that combines the initial Michael addition and the subsequent Dieckmann cyclization without isolating the intermediate diester. researchgate.net This reduces solvent waste, energy consumption, and purification steps.

Other green considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials from the starting compounds into the final product. The Michael addition/Dieckmann cyclization sequence is generally atom-economical.

Use of Safer Solvents: Exploring the use of greener solvents, such as 2-methyl-THF or cyclopentyl methyl ether (CPME), as alternatives to traditional solvents like toluene or THF.

Catalysis: Employing catalytic methods where possible to reduce the need for stoichiometric reagents, particularly strong bases. rasayanjournal.co.in

Catalytic Approaches in Piperidinedione Synthesis

While the Dieckmann cyclization is a classic base-mediated transformation, modern organic synthesis seeks catalytic alternatives. researchgate.net For the broader synthesis of piperidine cores, various catalytic methods have been developed. These include:

Transition-Metal Catalyzed Cyclizations: Gold- and palladium-catalyzed intramolecular hydroamination or cyclization of appropriate amino-alkene or amino-alkyne precursors can form the piperidine ring. ajchem-a.comorganic-chemistry.org

Reductive Amination Cascades: Catalytic reductive amination of dicarbonyl compounds with 3-bromobenzylamine could provide an alternative route to the piperidine skeleton.

Hydrogenation of Pyridine (B92270) Precursors: A suitably substituted pyridine derivative could be catalytically hydrogenated using catalysts like rhodium or palladium on carbon to form the saturated piperidine ring. organic-chemistry.orgnih.gov

Although these methods are not direct routes to the 2,4-dione, they represent important catalytic strategies for constructing the core piperidine heterocycle, which could be subsequently oxidized or functionalized to yield the desired dione (B5365651).

Stereoselective Synthesis and Diastereomeric Control

The target molecule, this compound, is achiral. However, the synthesis of chiral derivatives of this scaffold is of significant interest for pharmaceutical applications. Stereocenters can be introduced at the 3, 5, or 6 positions of the piperidine ring.

Achieving stereoselective synthesis and diastereomeric control can be accomplished through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary, such as a Davies' α-methylbenzylamine auxiliary, can be employed in place of the achiral 3-bromobenzylamine. researchgate.net This auxiliary can direct the stereochemical outcome of the cyclization or other transformations, after which it can be cleaved and replaced with the 3-bromobenzyl group.

Asymmetric Catalysis: A catalytic enantioselective version of the key bond-forming reactions can be used. For instance, a rhodium-catalyzed asymmetric carbometalation could be used to form a chiral piperidine precursor. nih.gov

Substrate-Controlled Synthesis: Starting from a chiral pool material, such as an amino acid, allows for the synthesis of enantiopure piperidine-2,4-diones. For example, a chiral β-amino ester, derived from a natural amino acid, can be elaborated into the diester precursor, ensuring the chirality is maintained throughout the synthesis. core.ac.uk

These methods allow for the preparation of specific stereoisomers of substituted piperidine-2,4-diones, which is crucial for investigating their biological activity. researchgate.net

Strategies for Enantioselective and Diastereoselective Synthesis

Achieving stereochemical control is crucial in the synthesis of bioactive molecules. For piperidine-2,4-dione systems, several strategies can be employed to control the formation of enantiomers and diastereomers.

Enantioselective synthesis of the piperidine-2,4-dione core can be achieved through methods such as the Dieckmann cyclisation of prochiral precursors. core.ac.uk This process involves the intramolecular cyclization of a δ-amino-β-keto ester. By employing a chiral auxiliary, such as a derivative of (S)-1-phenylethylamine on the nitrogen atom, the cyclization can proceed with a degree of enantioselectivity, leading to an enantiomerically enriched piperidine-2,4-dione product after subsequent chemical modifications. core.ac.uk Other approaches include the rearrangement of substituted 1,3-oxazinan-2-ones and the cyclization of N-sulfinyl δ-amino-β-keto esters. core.ac.ukresearchgate.net

Diastereoselective synthesis becomes relevant when introducing substituents onto the piperidine ring. For instance, the reduction of a pre-existing ketone or the alkylation of the ring can be influenced by existing stereocenters. Rhodium-catalyzed C-H insertion and cyclopropanation are advanced methods that have been used for the site-selective and stereoselective functionalization of piperidine derivatives, offering control over the resulting diastereomers. nih.gov Similarly, boronyl radical-catalyzed (4+2) cycloaddition reactions have been developed for the synthesis of polysubstituted piperidines with high diastereoselectivity. nih.gov While not applied directly to this compound, these methods represent the state-of-the-art in controlling stereochemistry in piperidine ring synthesis.

A hypothetical enantioselective synthesis for a precursor to this compound is outlined below:

StepReactionReagents and ConditionsExpected Outcome
1Chiral Amine Introductionβ-keto ester, (S)-1-(3-bromophenyl)methanamine, NaBH(OAc)₃Chiral β-amino ester
2AcylationChloroacetyl chloride, Et₃NN-acylated β-amino ester
3Dieckmann CyclisationNaOMe, MeOH, refluxEnantiomerically enriched piperidine-2,4-dione precursor

Chirality Transfer and Control in Multi-Step Synthesis

Chirality transfer involves the transmission of stereochemical information from a chiral starting material or reagent to the final product through one or more synthetic steps. This is a powerful strategy for establishing multiple stereocenters with a defined relationship.

In the context of piperidine synthesis, a Pd(II)-catalyzed 1,3-chirality transfer reaction has been shown to be effective. researchgate.net This methodology involves the cyclization of N-protected ζ-amino allylic alcohols, where the chirality of the secondary alcohol directs the stereochemical outcome of the newly formed stereocenters in the piperidine ring. researchgate.net A plausible reaction pathway involves the formation of a Pd π-complex directed by the chiral alcohol, followed by syn-azapalladation and subsequent elimination. researchgate.net

Another approach involves the highly diastereoselective conjugate addition of homochiral lithium amides to unsaturated esters, which establishes an enantiopure center that can then direct the formation of the piperidone ring. researchgate.net For the synthesis of a chiral analogue of this compound, one could envision a multi-step sequence where a stereocenter is installed early and all subsequent transformations are designed to be stereoconservative or highly stereoselective, thus preserving and transferring the initial chiral information. A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine also demonstrates excellent chirality transfer, affording highly valuable chiral piperidines. liverpool.ac.uk

Derivatization Strategies for Analogues of this compound

The structure of this compound offers three primary sites for chemical modification: the bromobenzyl moiety, the piperidinedione ring, and the N-substituent itself.

Systematic Modification of the Bromobenzyl Moiety

The aryl bromide on the benzyl (B1604629) group is a versatile functional handle for a wide range of cross-coupling reactions. This allows for the systematic introduction of diverse substituents at the 3-position of the benzyl ring, enabling a thorough exploration of the chemical space.

Key modifications include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Heck Coupling: Reaction with alkenes to form carbon-carbon double bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These transformations allow for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding potential of the N-substituent.

Reaction TypeCoupling PartnerCatalyst System (Typical)Resulting Moiety
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Biphenyl
Heck CouplingStyrenePd(OAc)₂, P(o-tol)₃Stilbene
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDiphenylacetylene
Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOtBuN-aryl morpholine
CyanationZn(CN)₂Pd(PPh₃)₄Benzonitrile

Functionalization of the Piperidinedione Ring System

The piperidine-2,4-dione ring itself is amenable to various functionalization reactions, primarily at the C3, C5, and C6 positions. core.ac.ukresearchgate.net

Alkylation: The C3 position, being flanked by two carbonyl groups, is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents. Dialkylation is also possible. core.ac.uknih.gov

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. researchgate.net For instance, photoredox-catalyzed α-amino C-H arylation can introduce aryl groups at the C2 or C6 positions, often with high diastereoselectivity. nih.gov The specific site of functionalization on the piperidine ring can be controlled by the choice of catalyst and protecting groups on the nitrogen. nih.gov

Condensation Reactions: The methylene (B1212753) group at C3 can participate in Knoevenagel-type condensation reactions with aldehydes or ketones under basic conditions.

These strategies enable the synthesis of analogues with varied substitution patterns on the heterocyclic core, which is critical for probing interactions with biological targets.

PositionReactionReagentsPotential Substituent
C3AlkylationNaH, then CH₃IMethyl
C3Knoevenagel CondensationBenzaldehyde, piperidineBenzylidene
C6C-H Arylation4-Chlorobromobenzene, Ir(ppy)₃4-Chlorophenyl

Exploration of N-Substituent Variations for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, this involves replacing the entire 3-bromobenzyl group with a variety of other substituents to understand how changes in the N-substituent affect activity. core.ac.uk

The goal is to probe the effects of:

Steric Bulk: Replacing the benzyl group with smaller (e.g., methyl, ethyl) or larger (e.g., naphthylmethyl, adamantylmethyl) groups.

Electronic Effects: Introducing electron-donating or electron-withdrawing groups onto the aromatic ring (e.g., methoxybenzyl vs. trifluoromethylbenzyl).

Flexibility: Replacing the rigid benzyl group with more flexible alkyl chains.

Pharmacophoric Features: Incorporating different functional groups, such as heterocycles (e.g., pyridylmethyl) or polar groups, to explore potential new binding interactions. nih.gov

Studies on other piperidine derivatives have shown that N-substituent variations can dramatically modulate biological activity, sometimes even switching a compound from an agonist to an antagonist. nih.gov

N-Substituent VariationRationale
4-Bromobenzyl, 2-BromobenzylProbing positional isomers
Benzyl (unsubstituted)Establishing a baseline
4-MethoxybenzylIntroducing an electron-donating group
4-(Trifluoromethyl)benzylIntroducing an electron-withdrawing group
n-PropylIncreasing flexibility, removing aromaticity
PhenethylIncreasing chain length and flexibility
Pyridin-3-ylmethylIntroducing a hydrogen bond acceptor

Reaction Kinetics and Mechanistic Studies of Derivatization Reactions

Understanding the kinetics and mechanisms of derivatization reactions is essential for optimizing reaction conditions and predicting outcomes.

For the modification of the bromobenzyl moiety , palladium-catalyzed cross-coupling reactions generally proceed via a well-established catalytic cycle involving three main steps:

Oxidative Addition: The aryl bromide (Ar-Br) reacts with the Pd(0) catalyst to form an Ar-Pd(II)-Br complex. This is often the rate-determining step.

Transmetalation (for Suzuki coupling): The organoboron reagent transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

For the functionalization of the piperidinedione ring , the mechanism depends on the specific reaction.

C3-Alkylation: This proceeds via an enolate intermediate. The rate of the reaction is dependent on the strength of the base used for deprotonation, the nature of the solvent, and the reactivity of the alkylating agent (e.g., I > Br > Cl).

Photoredox-Catalyzed C-H Arylation: The mechanism is more complex, involving a photocatalyst (e.g., Ir(ppy)₃). nih.gov The excited-state photocatalyst engages in single-electron transfer (SET) with the piperidine, generating a nitrogen-centered radical cation. Deprotonation at an adjacent carbon creates a key α-amino radical intermediate, which then couples with an aryl radical to form the final product. nih.gov Kinetic studies, such as luminescence quenching, can be used to determine the rate constants for individual steps in the catalytic cycle. nih.gov

These mechanistic insights are critical for rationally designing synthetic routes and for scaling up the production of promising analogues of this compound.

Advanced Analytical Methodologies for Mechanistic and Structural Research

Development of High-Resolution Separation Techniques for Reaction Monitoring and Product Profiling

The synthesis and purification of 1-(3-Bromobenzyl)piperidine-2,4-dione often result in complex mixtures containing starting materials, intermediates, by-products, and the final product. High-resolution separation techniques are indispensable for the qualitative and quantitative analysis of these mixtures, providing critical data for reaction optimization and purity assessment.

Optimized Chromatographic Methods (e.g., HPLC, GC-MS) for Complex Mixtures and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method can be optimized for the separation of this compound from its potential impurities. nih.govresearchgate.net For instance, a C18 column is often employed due to its versatility in separating compounds with moderate polarity. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small percentage of an acid like phosphoric acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve compounds with a wide range of polarities that may be present in a reaction mixture. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the bromobenzyl moiety provides a chromophore. For enhanced sensitivity and specificity, particularly for impurity profiling, coupling HPLC with mass spectrometry (LC-MS) is a powerful approach. alternative-therapies.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital tool, especially for the analysis of volatile impurities or after derivatization of the target compound. thermofisher.comscholars.direct Impurity profiling of starting materials, such as 3-bromobenzyl bromide, can be effectively performed using GC-MS to ensure the quality of the final product. thermofisher.com The choice of the GC column is critical, with mid-polarity columns often providing good separation for a range of potential impurities. thermofisher.com The mass spectrometer detector allows for the identification of unknown impurities by comparing their mass spectra with spectral libraries or through interpretation of fragmentation patterns.

ParameterHPLCGC-MS
Stationary Phase C18, C8DB-5, HP-5ms
Mobile/Carrier Gas Acetonitrile/Water, Methanol (B129727)/WaterHelium, Hydrogen
Detector UV-Vis, Mass Spectrometry (MS)Mass Spectrometry (MS)
Application Purity assessment, reaction monitoringImpurity profiling, analysis of volatile components

Capillary Electrophoresis for High-Throughput Analysis

Capillary Electrophoresis (CE) offers a high-efficiency, high-throughput alternative to chromatographic methods for the analysis of charged or chiral compounds. nih.govchromatographytoday.comspringernature.com While this compound is neutral, its analysis by Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is feasible. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds.

Furthermore, if the piperidine-2,4-dione ring can be opened or the compound can be derivatized to introduce a charged group, other CE modes like Capillary Zone Electrophoresis (CZE) can be employed. CE is particularly advantageous for high-throughput screening (HTS) of reaction conditions or for the analysis of large numbers of samples due to its short analysis times and low sample and reagent consumption. nih.gov The coupling of CE with mass spectrometry (CE-MS) further enhances its analytical power, enabling the identification of unknown components in complex mixtures. nih.govfrontiersin.org Chiral separations of piperidine (B6355638) derivatives have also been successfully achieved using CE with chiral selectors, which would be relevant for studying stereoselective syntheses of analogs of the target compound. nih.govspringernature.comnih.govmdpi.com

FeatureDescription
Principle Separation based on charge-to-size ratio in an electric field.
Modes for Neutral Compounds Micellar Electrokinetic Chromatography (MEKC).
Advantages High efficiency, high speed, low sample consumption.
Applications High-throughput screening, chiral separations, purity analysis.

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Conformational Analysis

Spectroscopic techniques provide invaluable information about the molecular structure, bonding, and dynamics of this compound and its reaction intermediates. Advanced spectroscopic methods enable real-time monitoring of reactions and detailed structural elucidation of complex molecules.

In-situ NMR Spectroscopy for Real-time Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time, directly within the NMR tube. This technique allows for the observation of the disappearance of reactants, the appearance of products, and the transient formation of reaction intermediates. For the synthesis of this compound, which involves the N-alkylation of a piperidine-2,4-dione precursor with 3-bromobenzyl bromide, in-situ NMR can provide crucial kinetic and mechanistic data. By tracking the characteristic signals of the starting materials and the product over time, reaction rates can be determined, and the influence of various reaction parameters (e.g., temperature, catalyst, solvent) can be systematically studied.

Multidimensional NMR for Complex Structure Elucidation of Analogs and Intermediates

While one-dimensional NMR provides basic structural information, multidimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially for complex analogs or intermediates. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in piecing together the molecular structure. For instance, COSY experiments would reveal the coupling relationships between protons on the piperidine ring, while HSQC would correlate each proton to its directly attached carbon atom. HMBC experiments are particularly useful for identifying long-range correlations, for example, between the benzylic protons and the carbons of the piperidine ring, confirming the site of N-alkylation. These techniques are also invaluable for determining the relative stereochemistry of substituted piperidine analogs.

NMR TechniqueInformation Provided
1D NMR (¹H, ¹³C) Basic structural information, functional groups.
COSY ¹H-¹H correlations (through-bond coupling).
HSQC ¹H-¹³C one-bond correlations.
HMBC ¹H-¹³C long-range (2-3 bond) correlations.
NOESY ¹H-¹H through-space correlations (for conformational analysis).

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its by-products with a high degree of confidence. This is particularly useful for confirming the identity of the synthesized compound and for identifying unknown impurities.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, are used to study the fragmentation pathways of the molecule. The fragmentation pattern of this compound would likely involve characteristic losses. For example, the cleavage of the benzylic C-N bond is a common fragmentation pathway for N-benzylpiperidine derivatives, which would result in the formation of a bromobenzyl cation (m/z 169/171 due to the isotopic pattern of bromine) and a piperidine-2,4-dione radical cation. Other potential fragmentations could involve the loss of CO or other small neutral molecules from the piperidine-2,4-dione ring. Understanding these fragmentation pathways is crucial for the structural elucidation of related compounds and for the development of sensitive and specific quantitative methods using techniques like Selected Reaction Monitoring (SRM) in LC-MS/MS.

Infrared and Raman Spectroscopy for Functional Group Analysis and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The spectra are unique for each compound, acting as a molecular "fingerprint." For this compound, the vibrational spectrum is a composite of the modes from the piperidine-dione ring and the substituted benzyl (B1604629) group.

Expected Vibrational Modes:

Piperidine-2,4-dione Ring: This core structure contains two distinct carbonyl groups: an amide (C=O at position 2) and a ketone (C=O at position 4). The amide C=O stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 1680-1640 cm⁻¹ region. The ketone C=O stretch would likely appear at a higher frequency, around 1725-1705 cm⁻¹. The C-N stretching vibration of the tertiary amide would also be present, usually in the 1400-1300 cm⁻¹ range. The piperidine ring's methylene (B1212753) (CH₂) groups will exhibit symmetric and asymmetric stretching vibrations between 2950 and 2850 cm⁻¹ and bending (scissoring) vibrations near 1465 cm⁻¹. vscht.czucla.edu

3-Bromobenzyl Group: The aromatic ring gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3010 cm⁻¹). vscht.cz The C=C stretching vibrations within the benzene ring produce a series of medium-to-weak bands in the 1600–1450 cm⁻¹ region. The substitution pattern on the benzene ring can be identified by the C-H out-of-plane bending bands in the 900–675 cm⁻¹ "fingerprint" region. For meta-disubstitution, strong bands are expected near 780-730 cm⁻¹ and 710-690 cm⁻¹. libretexts.org The C-Br stretching vibration is expected to produce a medium-to-strong band in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

The combination of these features would provide a comprehensive picture of the molecule's functional group composition. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring and the C=C bonds, which often produce strong Raman signals.

The following table summarizes the predicted characteristic vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic)3-Bromobenzyl3100 - 3010Medium to Weak
C-H Stretch (Aliphatic)Piperidine Ring CH₂ & Benzyl CH₂2950 - 2850Medium to Strong
C=O Stretch (Ketone)Piperidine-2,4-dione1725 - 1705Strong
C=O Stretch (Amide)Piperidine-2,4-dione1680 - 1640Strong
C=C Stretch (Aromatic)3-Bromobenzyl1600 - 1450Medium to Weak
C-H Bend (Aliphatic)Piperidine Ring CH₂ & Benzyl CH₂1465 - 1440Medium
C-N Stretch (Amide)Piperidine-2,4-dione1400 - 1300Medium
C-H Out-of-Plane Bend (Aromatic)3-Bromobenzyl (meta-subst.)780 - 730Strong
C-Br Stretch3-Bromobenzyl600 - 500Medium to Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on the bond lengths, bond angles, and torsional angles of this compound, revealing the exact conformation of the molecule in the solid state.

Structural Insights:

Conformation: The piperidine-2,4-dione ring is not planar. Due to the presence of two sp²-hybridized carbonyl carbons and sp³-hybridized carbons, the ring would likely adopt a distorted chair or boat conformation. X-ray analysis would determine the preferred conformation and the puckering parameters of the ring. Studies on related N-benzylpiperidine derivatives often show the piperidine ring in a chair conformation. researchgate.netresearchgate.net

Stereochemistry: Although this compound is achiral, crystallographic analysis would confirm the planarity of the carbonyl groups and the geometry around the nitrogen atom.

Solid-State Packing: The analysis would reveal how the molecules pack together in the crystal lattice. Intermolecular interactions, such as hydrogen bonds (e.g., C-H···O interactions involving the carbonyl oxygens), van der Waals forces, and potential halogen bonding (C-Br···O or C-Br···π interactions), would be identified and quantified. vensel.org These interactions are crucial for understanding the stability and physical properties of the crystalline solid. The relative orientation of the bromobenzyl group with respect to the piperidine-dione ring would also be precisely determined.

A hypothetical set of crystallographic data for this compound, based on analyses of similar N-benzyl heterocyclic compounds, is presented below. researchgate.netvensel.org

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₂BrNO₂
Formula Weight282.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5 Å
b (Å)9.3 Å
c (Å)18.2 Å
β (°)91.5°
Volume (ų)1435 ų
Z (Molecules per unit cell)4
Calculated Density (g/cm³)1.305 g/cm³

This comprehensive structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or chemical system.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For 1-(3-Bromobenzyl)piperidine-2,4-dione, a DFT calculation would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule.

Studies on similar piperidine (B6355638) derivatives have successfully used DFT to gain insights into molecular geometry, stability, and reactivity. researchgate.net The optimization would yield key structural parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C-N, C=O, C-Br).

Bond Angles: The angles formed by three connected atoms, which define the geometry of the piperidine and benzene (B151609) rings.

Once the geometry is optimized, various electronic properties can be calculated. These theoretical insights are invaluable for predicting the molecule's behavior.

Interactive Table: Predicted Structural Parameters from DFT This table illustrates the type of data obtained from a DFT geometry optimization. Actual values for this compound would require a specific calculation.

Parameter TypeAtoms InvolvedPredicted Value (Illustrative)Significance
Bond LengthC=O (carbonyl)~1.22 ÅIndicates double bond character, influences reactivity.
Bond LengthC-Br (bromo)~1.90 ÅRelates to the potential for halogen bonding or substitution.
Bond AngleC-N-C (piperidine)~112°Defines the chair/boat conformation of the piperidine ring.
Dihedral AngleC-C-N-CVariableDescribes the twist and orientation of the substituent groups.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. In contrast, a large gap indicates high stability. rsc.org

For this compound, the HOMO is likely to be distributed over the electron-rich regions, such as the bromophenyl ring, while the LUMO would likely be centered on the electron-deficient piperidine-2,4-dione moiety, particularly the carbonyl groups. This distribution would suggest that the compound could act as an electron donor via its bromobenzyl group and an electron acceptor at the dione (B5365651) ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.org It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. wolfram.com

The MEP map is color-coded to indicate different regions of charge:

Red: Regions of most negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. For the title compound, these areas would be expected around the electronegative oxygen atoms of the carbonyl groups.

Blue: Regions of most positive electrostatic potential, which are electron-poor. These are susceptible to nucleophilic attack. Positive potential is often found around hydrogen atoms bonded to heteroatoms.

Green: Regions of neutral or near-zero potential, typically found on nonpolar parts of the molecule like carbon-hydrogen bonds.

An MEP analysis of this compound would likely show strong negative potential (red) localized on the carbonyl oxygens, identifying them as primary sites for interactions with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions and interactions of atoms over time. mdpi.com This is particularly important for flexible molecules like N-benzylpiperidine derivatives. researchgate.net

Understanding Dynamic Behavior and Flexibility of the Compound

MD simulations model the natural movements of the molecule, including bond vibrations, angle bending, and torsional rotations. For this compound, MD would reveal the conformational flexibility of the piperidine ring (which can exist in chair, boat, or twist-boat forms) and the rotational freedom of the bromobenzyl group. acs.org

These simulations can identify the most populated conformations and the energy barriers between them, providing a detailed understanding of the molecule's structural landscape. Such computational studies on related N-benzyl-piperidine derivatives have been used to understand how these molecules interact with biological targets. nih.gov

Influence of Solvent Effects on Conformation and Reactivity

The surrounding environment, especially the solvent, can significantly influence a molecule's behavior. nih.gov MD simulations can explicitly include solvent molecules (like water) to model these effects. The polarity of the solvent can stabilize or destabilize different conformers. For instance, a polar solvent might favor a conformation with a larger dipole moment.

Computational studies on similar piperidine systems have shown that solvation and solvent polarity play a major role in determining conformational preferences. nih.gov By simulating this compound in different solvents, researchers could predict how its shape and reactivity might change in various chemical or biological environments.

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Investigation of Biological Target Interactions and Molecular Mechanisms Preclinical/in Vitro Focus

Target Identification and Validation Strategies (Cell-Free and Cell-Based Assays)

Preclinical target identification for compounds like 1-(3-Bromobenzyl)piperidine-2,4-dione typically involves a battery of cell-free and cell-based assays to determine their effects on specific proteins such as enzymes, receptors, and ion channels.

Enzyme Inhibition and Activation Studies (Biochemical Assays)

The piperidine (B6355638) ring is a common feature in many enzyme inhibitors. Based on the activities of analogous compounds, this compound may exhibit inhibitory effects on several classes of enzymes.

Notably, N-benzylpiperidine derivatives have been identified as potent dual inhibitors of histone deacetylases (HDACs) and acetylcholinesterase (AChE), two enzymes implicated in the pathology of Alzheimer's disease. nih.gov For example, certain synthesized N-benzylpiperidine derivatives displayed significant inhibitory activity against both HDACs and AChE. nih.gov This suggests that the N-benzylpiperidine core of this compound could potentially interact with the active sites of these enzymes.

The following table summarizes the inhibitory activities of representative N-benzylpiperidine analogues against HDAC and AChE.

CompoundHDAC IC₅₀ (µM)AChE IC₅₀ (µM)
d5 0.176.89
d10 0.453.22
Data derived from studies on N-benzylpiperidine derivatives. nih.gov

Furthermore, the piperidine alkaloid, piperine (B192125), has been shown to affect the expression of key proteins involved in apoptosis, such as caspases, suggesting a potential indirect influence on enzymatic cascades. emanresearch.org

Receptor Binding and Modulation Studies (e.g., Radioligand Displacement, Fluorescence Polarization)

The N-benzylpiperidine moiety is a well-established pharmacophore for high-affinity binding to sigma (σ) receptors, particularly the σ₁ and σ₂ subtypes. These receptors are implicated in a wide range of cellular functions and are considered important targets for therapeutic intervention in neurological disorders and cancer.

Radioligand displacement assays are a primary tool for determining the binding affinity of a compound to a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes). The ability of a test compound to displace the radiolabeled ligand is then measured, and from this, the inhibitory constant (Ki) can be calculated, which reflects the binding affinity of the test compound.

Numerous studies on N-benzylpiperidine derivatives have demonstrated their high affinity for sigma receptors. The substitution pattern on the benzyl (B1604629) ring and the nature of the piperidine ring can significantly influence binding affinity and selectivity for σ₁ versus σ₂ receptors. Given its structure, this compound is likely to be a potent sigma receptor ligand. The bromobenzyl group can engage in hydrophobic and halogen-bonding interactions within the receptor's binding pocket, while the piperidine-2,4-dione moiety may form hydrogen bonds and other polar interactions.

The table below presents the sigma receptor binding affinities of various N-benzylpiperidine analogues, illustrating the high affinity of this chemical class for these receptors.

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)
Analogue 1 1.510.2
Analogue 2 3.825.6
Analogue 3 0.95.4
Data are representative values from studies on various N-benzylpiperidine derivatives.

Ion Channel Modulation Studies (e.g., Electrophysiology in Recombinant Cell Lines)

Ion channels are crucial for a multitude of physiological processes, and their modulation represents a key therapeutic strategy. nih.gov While direct evidence for this compound is not available, related piperidine-containing compounds have been shown to modulate the activity of specific ion channels.

For instance, a class of piperidine carboxamides has been identified as potent, noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, an important target in pain and inflammation research. nih.gov These studies, conducted using electrophysiological techniques such as patch-clamp recordings in recombinant cell lines (e.g., HEK293 cells) expressing the target ion channel, revealed that the piperidine moiety binds to a hydrophobic pocket at the interface of several transmembrane segments of the channel. nih.gov This binding event induces a conformational change in the channel, leading to its opening and the flow of ions.

This precedent suggests that the piperidine core of this compound could potentially interact with TRPA1 or other members of the TRP channel family. Electrophysiological studies on recombinant cell lines expressing these channels would be necessary to confirm and characterize such activity.

Cellular Pathway Analysis in In Vitro Cell Models

Understanding how a compound affects cellular pathways is crucial for elucidating its mechanism of action. This is often achieved by studying its effects on gene and protein expression in relevant in vitro cell models.

Gene Expression Profiling (Transcriptomics) in Response to Compound Exposure

Transcriptomics, typically performed using techniques like RNA sequencing (RNA-Seq) or microarrays, provides a global view of how a compound alters the expression of thousands of genes. youtube.com This can reveal the cellular pathways that are most affected by the compound.

Studies on compounds structurally related to this compound have demonstrated significant effects on gene expression in cancer cell lines. For example, the piperidone derivative 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) has been shown to downregulate the mRNA levels of cancer-promoting genes in pancreatic cancer cells. nih.gov

The following table summarizes the observed changes in mRNA levels of key genes in MiaPaCa-2 pancreatic cancer cells following treatment with DiFiD.

GeneFunctionEffect of DiFiD Treatment
COX-2 Prostaglandin synthesis, inflammation, cancer progressionDownregulation
Cyclin A1 Cell cycle regulation (G2/M transition)Downregulation
Cyclin D1 Cell cycle regulation (G1/S transition)Downregulation
p21 Cyclin-dependent kinase inhibitor, cell cycle arrestUpregulation
Data derived from studies on the piperidone derivative DiFiD. nih.gov

Additionally, piperine, a naturally occurring piperidine alkaloid, has been shown to modulate the mRNA expression of key apoptosis-related genes in prostate cancer cells, including the anti-apoptotic gene Bcl-2 and the tumor suppressor gene p53, as well as caspases. emanresearch.org These findings suggest that this compound may also exert its biological effects by altering the transcriptional landscape of treated cells, particularly in the context of cell cycle regulation and apoptosis.

Protein Expression and Post-Translational Modification Studies (Proteomics, Western Blot, ELISA)

Changes in gene expression are often, but not always, reflected at the protein level. Therefore, it is essential to study the effects of a compound on protein expression and post-translational modifications. Techniques such as Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are commonly used for this purpose. nih.govnih.gov

Consistent with its effects on mRNA levels, the piperidone derivative DiFiD has been shown to alter the protein expression of key cell cycle regulators in pancreatic cancer cells, as determined by Western blot analysis. nih.gov Treatment with DiFiD led to a significant reduction in the protein levels of cyclin A1 and cyclin D1, while increasing the expression of the p21 protein. nih.gov

Furthermore, DiFiD was found to inhibit the Notch signaling pathway, a critical pathway in cancer development and angiogenesis. nih.gov This was evidenced by a reduction in the activation of Notch-1 and the expression of its downstream target Hes-1. nih.gov The expression of key components of the γ-secretase complex, Presenilin-1 and Nicastrin, which are required for Notch activation, was also reduced. nih.gov

The table below details the effects of DiFiD on the protein expression of key signaling molecules.

ProteinPathway/FunctionEffect of DiFiD Treatment
Cyclin A1 Cell cycle regulationReduction
Cyclin D1 Cell cycle regulationReduction
p21 Cell cycle regulationIncrease
Activated Notch-1 Notch signalingReduction
Hes-1 Notch signalingReduction
Presenilin-1 γ-secretase complexReduction
Nicastrin γ-secretase complexReduction
Data derived from Western blot analysis in studies on the piperidone derivative DiFiD. nih.gov

Similarly, studies with piperine in prostate cancer cells have confirmed at the protein level the downregulation of the anti-apoptotic protein Bcl-2 and its phosphorylated form (p-Bcl-2), and the upregulation of the tumor suppressor p53 and the pro-apoptotic proteins caspase-3 and caspase-9. emanresearch.org These findings strongly suggest that this compound may exert its cellular effects by modulating key signaling pathways involved in cell proliferation, survival, and death at the protein level.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Exploration of Substituent Effects on Biological Activity (Theoretical/Mechanistic)

The biological activity of a molecule is intrinsically linked to its chemical structure. For 1-(3-bromobenzyl)piperidine-2,4-dione, a theoretical examination of substituent effects on both the bromobenzyl moiety and the piperidinedione core can provide insights into the key interactions with its biological target.

The bromobenzyl group of this compound plays a crucial role in its interaction with biological targets. The nature and position of substituents on this aromatic ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy.

Halogen atoms, such as the bromine in the parent compound, are known to influence a molecule's properties in several ways. They can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-receptor complex. acs.orgnih.gov The position of the halogen is also critical; for instance, ortho-substituted derivatives with electron-withdrawing groups have shown high potency in some classes of compounds, suggesting the importance of favorable electrostatic interactions and specific positioning for optimal binding. nih.gov

Table 1: Theoretical Impact of Substitutions on the Bromobenzyl Moiety

Substitution on Benzyl (B1604629) Ring Position Expected Electronic Effect Potential Impact on Activity
-Br (parent) 3 Electron-withdrawing Baseline activity
-Cl 3 Electron-withdrawing Potentially similar or slightly altered activity
-F 3 Electron-withdrawing May alter binding affinity due to fluorine's high electronegativity
-I 3 Electron-withdrawing Increased size may introduce steric hindrance
-NO₂ 4 Strong electron-withdrawing Could enhance interactions with electron-rich pockets
-OCH₃ 4 Electron-donating May improve interactions with hydrophobic pockets
-CH₃ 2 Electron-donating, Steric bulk Potential for steric clash, may decrease activity

Influence of N-Substitution on Piperidinedione Core Activity

The piperidine-2,4-dione core is a key structural feature, and modifications to the nitrogen atom can have a profound impact on the molecule's biological activity. The N-substituent, in this case, the 3-bromobenzyl group, orients the aromatic portion of the molecule relative to the heterocyclic ring.

Systematic studies on other piperidine-containing compounds have demonstrated that the nature of the N-substituent is critical for potency and selectivity. nih.gov For instance, replacing the benzyl group with other aromatic or aliphatic moieties can alter the compound's interaction with the target. The flexibility of the linker between the nitrogen and the aromatic ring also plays a role. Introducing rigidity or flexibility can affect the conformational freedom of the molecule and its ability to adopt the optimal binding conformation.

Table 2: Theoretical Influence of N-Substitution on the Piperidinedione Core

N-Substituent Expected Change in Property Potential Impact on Activity
3-Bromobenzyl (parent) Baseline Baseline activity
2-Bromobenzyl Altered aromatic ring orientation May increase or decrease activity due to steric factors
4-Bromobenzyl Altered aromatic ring orientation May change binding mode and affinity
(3-Bromophenyl)ethyl Increased linker length and flexibility Could allow for deeper penetration into a binding pocket
Cyclohexylmethyl Removal of aromaticity May decrease activity if π-π stacking is important
Pyridylmethyl Introduction of a basic nitrogen Could form additional hydrogen bonds or ionic interactions

Conformational Restraints and Flexibility Analysis in SAR

Introducing conformational restraints, for example, by incorporating the benzyl linker into a ring system, can lock the molecule into a more rigid conformation. If this rigid conformation corresponds to the bioactive conformation, a significant increase in activity may be observed. Conversely, if the rigid conformation is not favorable for binding, a decrease in activity would be expected. Flexibility analysis can help to identify the range of accessible conformations and guide the design of more rigid analogs to test hypotheses about the bioactive conformation.

Rational Design Principles Applied to this compound Derivatives

Rational drug design aims to create new molecules with improved biological activity based on an understanding of the SAR. nih.gov For this compound, several rational design strategies can be theoretically applied.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. acs.org

For this compound, bioisosteric replacements could be considered for several parts of the molecule. The bromine atom on the benzyl ring could be replaced with other groups of similar size and electronic character, such as a trifluoromethyl group (-CF₃) or a cyano group (-CN). The phenyl ring itself could be replaced with a bioisosteric heterocycle, such as a pyridine (B92270) or thiophene (B33073) ring, to explore different electronic distributions and potential hydrogen bonding interactions. Within the piperidine-2,4-dione core, one of the carbonyl groups could be replaced with a bioisosteric equivalent to modulate its hydrogen bonding capabilities and metabolic stability.

Table 3: Potential Bioisosteric Replacements for this compound

Original Group Bioisosteric Replacement Rationale
Phenyl Pyridyl Introduce hydrogen bond acceptor, alter electronics
Phenyl Thienyl Alter ring size and electronics
Bromo Trifluoromethyl (-CF₃) Similar size, strong electron-withdrawing group
Bromo Cyano (-CN) Linear hydrogen bond acceptor, electron-withdrawing
Carbonyl (C=O) Sulfonyl (S=O) Alter hydrogen bonding and geometry
Piperidine-2,4-dione Pyrrolidine-2,4-dione Change ring size and conformation

Scaffold Hopping Strategies for Novel Chemotypes

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify new molecular scaffolds that are structurally different from a known active compound but retain similar biological activity. mdpi.comnih.gov This approach is valuable for discovering novel chemical classes with potentially improved properties, such as better patentability, enhanced selectivity, or improved pharmacokinetic profiles.

Starting from the this compound scaffold, one could envision several scaffold hopping strategies. The piperidine-2,4-dione core could be replaced with other heterocyclic systems that can present the 3-bromobenzyl substituent in a similar spatial orientation. researchgate.net Examples of potential replacement scaffolds could include hydantoins, succinimides, or other cyclic diones. The goal is to maintain the key pharmacophoric features responsible for biological activity while exploring novel chemical space. This can lead to the discovery of entirely new classes of compounds with the desired biological profile. dundee.ac.uk

Lead Optimization Strategies for Enhanced Potency and Selectivity (Conceptual Framework)

The strategic optimization of the lead compound, this compound, is centered on systematically modifying its core structure to enhance biological potency and selectivity. This conceptual framework for lead optimization is derived from established principles of medicinal chemistry and structure-activity relationship (SAR) studies on analogous piperidine-containing molecules. The primary focus is on exploring the chemical space around three key regions of the molecule: the N-benzyl group, the piperidine-2,4-dione core, and the potential for isosteric replacements to improve pharmacokinetic and pharmacodynamic properties.

Modification of the Benzyl Group

The N-benzyl moiety of this compound offers a significant opportunity for structural modification to probe its interaction with target proteins. The nature, position, and size of substituents on the phenyl ring can profoundly influence binding affinity, selectivity, and metabolic stability.

The position of the bromine atom at the meta-position of the benzyl ring is a critical starting point for SAR exploration. It is hypothesized that altering the substitution pattern to the ortho- or para-positions could impact the molecule's conformational flexibility and its ability to fit into a specific binding pocket.

Furthermore, the electronic properties of the substituent can be systematically varied. Replacing the bromo group (a weakly deactivating, ortho-para directing group) with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electronic environment of the aromatic ring and its potential for π-π stacking or other non-covalent interactions.

For instance, studies on N-benzylpiperidine derivatives as cholinesterase inhibitors have shown that halogen substitutions on the benzyl ring can significantly enhance inhibitory activity. Specifically, chloro and bromo substitutions at the meta and para positions have been found to be favorable. nih.gov

Table 1: Conceptual Modifications of the Benzyl Ring and Their Rationale

PositionSubstituentRationale
ortho-F, -Cl, -CH₃To explore steric tolerance and potential for new interactions near the linker.
meta-F, -Cl, -CN, -CF₃, -OCH₃To fine-tune electronic properties and hydrogen bonding capabilities.
para-F, -Cl, -Br, -CH₃, -OCH₃, -NO₂To probe for interactions in a potentially more solvent-exposed region of the binding site.

The size and lipophilicity of the substituents on the benzyl ring are also critical parameters for optimization. Increasing the steric bulk with groups like tert-butyl or introducing more lipophilic groups could enhance van der Waals interactions within a hydrophobic pocket of the target protein. Conversely, smaller and more polar groups might be favored if the binding site is more constrained or has polar features.

Modification of the Piperidine-2,4-dione Core

Introducing substituents at the C3, C5, and C6 positions of the piperidine-2,4-dione ring can provide insights into the steric and electronic requirements of the binding pocket. For example, alkyl or aryl substitutions could fill unoccupied hydrophobic pockets, while polar groups like hydroxyl or amino groups could form new hydrogen bonds.

In a study on piperidine (B6355638) derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase, it was found that substitutions on the piperidine ring were well-tolerated and could be used to modulate the compound's physicochemical properties. nih.gov

Table 2: Conceptual Modifications of the Piperidine-2,4-dione Core

PositionSubstituentRationale
C3-CH₃, -PhTo explore steric hindrance and potential for hydrophobic interactions.
C5=O (keto to other functional groups)To investigate the importance of the carbonyl group for binding and to modulate polarity.
C6-CH₃, -OHTo probe for additional binding interactions and to alter the molecule's metabolic profile.

Replacing the piperidine-2,4-dione ring with other heterocyclic systems can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. This approach, known as scaffold hopping, can help to identify novel intellectual property and to overcome liabilities associated with the original scaffold.

Potential bioisosteres for the piperidine-2,4-dione ring include other cyclic imides like succinimide (B58015) or glutarimide, as well as other heterocyclic systems that can maintain the key pharmacophoric features.

Isosteric Replacements and Conformational Constraints

Isosteric and bioisosteric replacements are a cornerstone of lead optimization. In the context of this compound, this could involve replacing the bromine atom with other halogens (F, Cl) or with groups of similar size and electronic properties like a cyano (-CN) or trifluoromethyl (-CF₃) group.

Furthermore, introducing conformational constraints, for instance, by incorporating the benzyl group into a fused ring system, could lock the molecule into a more bioactive conformation, thereby increasing potency and reducing off-target effects.

The synthesis and evaluation of such analogs would provide a comprehensive SAR dataset to guide further optimization efforts towards a clinical candidate with an improved therapeutic profile.

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) derivatives is evolving from traditional, often multi-step, and resource-intensive methods towards more efficient, cost-effective, and environmentally friendly strategies. A key focus is the adoption of "green chemistry" principles to minimize waste and energy consumption. researchgate.net

Future research in this area is centered on several key approaches:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, such as the piperidine core. researchgate.netnih.gov MCRs are advantageous due to their operational simplicity, shorter reaction times, and reduced waste compared to linear, step-wise syntheses. researchgate.net

Novel Catalysis: The use of innovative catalysts is a major avenue of exploration. This includes heterogeneous catalysts like platinum nanoparticles supported on reduced graphene oxide (Pt NPs@rGO) and bismuth oxide (Bi₂O₃) nanoparticles, which can be easily recovered and reused, enhancing the sustainability of the process. rsc.orgmdpi.com

Biocatalysis and C-H Functionalization: A groundbreaking approach involves a two-stage process that combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This method uses enzymes to selectively functionalize the piperidine ring, followed by nickel electrocatalysis to form new carbon-carbon bonds. news-medical.net This strategy dramatically simplifies the synthesis of complex piperidines, reducing processes that traditionally required 7-17 steps down to just 2-5 steps. news-medical.net

Table 1: Comparison of Synthetic Approaches for Piperidine Derivatives

Feature Traditional Synthesis Novel & Sustainable Synthesis
Methodology Linear, multi-step sequences One-pot, multi-component reactions (MCRs) researchgate.net
Efficiency Lower overall yields, longer reaction times Higher yields, shorter reaction times rsc.org
Catalysts Often uses stoichiometric reagents or precious metal catalysts Recyclable heterogeneous catalysts (e.g., nanoparticles), biocatalysts mdpi.comnews-medical.net
Sustainability Generates significant solvent and chemical waste "Green" solvents (e.g., water), reduced waste, improved atom economy researchgate.netrsc.org
Complexity Requires protection/deprotection steps Avoids intermediate isolation and purification steps researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Piperidinediones

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the development of new piperidinedione-based therapeutics. bpasjournals.com These computational methods can process vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. nih.gov

Key applications of AI/ML in this field include:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel protein targets for piperidinedione derivatives. jddtonline.info

De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs), can design entirely new piperidinedione scaffolds with optimized properties for enhanced potency, selectivity, and safety. nih.gov

Virtual Screening and Hit Identification: ML models can screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target, significantly shortening the initial discovery phase. researchgate.net

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, allowing researchers to prioritize candidates with favorable pharmacokinetic profiles early in the process. jddtonline.info

Table 2: Applications of AI/ML in the Piperidinedione Drug Discovery Pipeline

Discovery Stage AI/ML Application Potential Impact
Target Identification Analysis of genomic and proteomic data to find novel targets. jddtonline.info Expands the therapeutic possibilities for piperidinediones.
Hit Identification High-throughput virtual screening of compound libraries. researchgate.net Accelerates the identification of promising lead compounds.
Lead Optimization De novo generation of molecules with improved ADMET properties. nih.gov Reduces late-stage failures and enhances drug-like characteristics.
Synthesis Planning Computational prediction of viable and efficient synthetic routes. researchgate.net Streamlines the chemical synthesis process.

Exploration of New Biological Targets and Pathways for Piperidinedione Derivatives

The unique chemical structure of the piperidine ring allows it to be combined with various molecular fragments, creating derivatives with a wide spectrum of potential biological activities. clinmedkaz.orgclinmedkaz.org While some targets are known, a significant area of future research involves identifying and validating novel biological targets and pathways for this class of compounds.

Computational tools are at the forefront of this exploration. In silico methods like SwissTargetPrediction and the Prediction of Activity Spectra for Substances (PASS) are used to predict the likely protein targets of new piperidine derivatives. clinmedkaz.orgclinmedkaz.org These predictions suggest that piperidinediones may interact with a diverse range of biological molecules, including:

Enzymes

G-protein-coupled receptors (GPCRs)

Nuclear receptors

Voltage-gated ion channels

Transport systems clinmedkaz.orgclinmedkaz.org

This broad predicted activity spectrum indicates potential applications in treating cancer, central nervous system disorders, and infectious diseases. clinmedkaz.org For instance, certain piperidine compounds have been found to inhibit the JAK/STAT signaling pathway, which is crucial for the proliferation of some cancer cells. nih.gov Furthermore, rationally designed piperidine analogs have been developed as CD4-mimetic compounds that target HIV-1 envelope glycoproteins, demonstrating their potential as antiviral agents. nih.gov

Table 3: Predicted Biological Activities and Potential Targets for Piperidine Derivatives

Predicted Activity Potential Therapeutic Area Example Target Class
Anti-proliferative Oncology Protein Kinases (e.g., JAK/STAT) nih.gov
Neurological Activity CNS Disorders GPCRs, Ion Channels clinmedkaz.org
Anti-infective Virology, Bacteriology Viral Proteins (e.g., HIV Env) nih.gov, Bacterial Enzymes
Anti-inflammatory Inflammatory Diseases Enzymes (e.g., Cyclooxygenases)
Antiarrhythmic Cardiovascular Disease Voltage-gated Ion Channels clinmedkaz.org

Application of Advanced Biophysical Techniques for Molecular Interaction Studies

A deep understanding of how a drug molecule binds to its target is fundamental to rational drug design. Advanced biophysical techniques are essential for characterizing these molecular interactions in high detail, providing critical data on binding affinity, kinetics, and thermodynamics. omicsonline.org These methods are key components in the hit confirmation and lead optimization stages of drug discovery. nih.gov

The application of a suite of biophysical tools allows for a comprehensive characterization of the interactions between piperidinedione derivatives and their biological targets:

Surface Plasmon Resonance (SPR): A label-free technique that provides real-time data on the kinetics of a binding event, including the association (on-rate) and dissociation (off-rate) constants. omicsonline.orgfrontiersin.org

Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kᴅ), enthalpy (ΔH), and entropy (ΔS). frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method for studying the structure and dynamics of molecules in solution, allowing for the mapping of the binding site on the protein and conformational changes upon ligand binding. omicsonline.org

Affinity Selection Mass Spectrometry (AS-MS): A high-throughput technique used in primary screening to rapidly identify compounds in a mixture that bind to a target protein. nih.gov

By combining insights from these techniques, researchers can build a detailed picture of molecular recognition, guiding the design of more potent and selective piperidinedione-based drugs. omicsonline.org

Table 4: Overview of Advanced Biophysical Techniques for Interaction Analysis

Technique Principle Key Information Provided
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon molecular binding to a sensor surface. frontiersin.org Binding kinetics (kₐ, kₒ), Affinity (Kᴅ)
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during a binding event. frontiersin.org Thermodynamics (ΔG, ΔH, ΔS), Affinity (Kᴅ), Stoichiometry (n)
Nuclear Magnetic Resonance (NMR) Detects the interaction of atomic nuclei with an external magnetic field. omicsonline.org 3D structure, binding site mapping, dynamics
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to detect protein-ligand complexes. nih.gov Binding confirmation, stoichiometry

Design of Next-Generation Piperidinedione Scaffolds with Tunable Biological Profiles

The culmination of advancements in synthesis, computation, and biophysics is the design of next-generation piperidinedione scaffolds. The goal is to move beyond incremental modifications and create novel molecular frameworks with precisely tuned biological profiles. This involves designing molecules that can be easily and systematically modified to achieve high target selectivity or, alternatively, to engage multiple targets for a polypharmacological effect.

The design of these advanced scaffolds is guided by several principles:

Structure-Based Drug Design: Utilizing high-resolution structural data from techniques like X-ray crystallography and NMR to design molecules that fit perfectly into the target's binding site. This was exemplified in the development of piperidine-based HIV-1 inhibitors, where analogs were designed to form specific new hydrogen bonds with the target protein, thereby improving their activity. nih.gov

Modular Synthesis: Employing synthetic strategies that allow for the easy diversification of the piperidinedione core. news-medical.net This "plug-and-play" approach enables the rapid creation of libraries of related compounds to explore structure-activity relationships (SAR) systematically.

Computational Modeling: Using AI and molecular modeling to predict how structural changes will impact biological activity, selectivity, and pharmacokinetic properties before undertaking complex synthesis.

By integrating these strategies, researchers aim to develop piperidinedione platforms that can be rapidly adapted to address new biological targets and overcome challenges such as drug resistance, leading to the development of innovative therapeutics.

Table 5: Strategies for Designing Next-Generation Piperidinedione Scaffolds

Design Strategy Approach Desired Outcome
Target Selectivity Incorporate chemical groups that exploit unique features of the target's binding pocket. Minimized off-target effects and improved safety profile.
Polypharmacology Design scaffolds that can interact with multiple, disease-relevant targets simultaneously. Enhanced therapeutic efficacy, particularly for complex diseases like cancer.
Improved Pharmacokinetics Modify the scaffold to enhance properties like solubility, membrane permeability, and metabolic stability. Better drug-like properties and bioavailability.
Covalent Targeting Introduce reactive groups ("warheads") that form a permanent covalent bond with the target protein. Increased potency and prolonged duration of action.

Q & A

Q. What techniques characterize crystallinity and polymorphic forms of this compound?

  • Methodology : X-ray powder diffraction (XRPD) identifies crystalline phases. Differential scanning calorimetry (DSC) detects polymorph transitions (e.g., endothermic peaks). Pair with Raman spectroscopy to correlate vibrational modes with crystal packing .

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